1-(3-Chlorophenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea
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Overview
Description
1-(3-Chlorophenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a chlorophenyl group, a piperazine ring, and a urea moiety, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea typically involves multiple steps, starting with the chlorination of phenyl compounds to introduce the chlorophenyl group. Subsequent reactions may include the formation of the piperazine ring and the urea group through various organic synthesis techniques such as nucleophilic substitution and condensation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include chlorinated phenols, piperazine derivatives, and urea derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies.
Industry: It can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1-(3-Chlorophenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3-Chlorophenyl)piperazine: A related compound with a similar structure but lacking the urea group.
4-Methylpiperazine: A simpler piperazine derivative without the chlorophenyl and urea moieties.
Urea derivatives: Various urea compounds with different substituents.
Uniqueness: 1-(3-Chlorophenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea is unique due to its combination of chlorophenyl, piperazine, and urea groups, which provides it with distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance and potential applications of this compound in various scientific fields. Its unique structure and versatile reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxyethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN6O2/c1-24-6-8-25(9-7-24)16-12-17(22-13-21-16)27-10-5-20-18(26)23-15-4-2-3-14(19)11-15/h2-4,11-13H,5-10H2,1H3,(H2,20,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOSNSANTIYHLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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